molecular formula C12H18N4O B11047853 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11047853
M. Wt: 234.30 g/mol
InChI Key: NUAJVRMXWHYMBL-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to a carboxamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C12H18N4O/c1-8-6-9(2)15-12(14-8)16-5-3-4-10(7-16)11(13)17/h6,10H,3-5,7H2,1-2H3,(H2,13,17)

InChI Key

NUAJVRMXWHYMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N)C

Origin of Product

United States

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